molecular formula C41H64N7O17P3S B054722 Eicosapentaenoic acid-coenzyme A CAS No. 121935-04-4

Eicosapentaenoic acid-coenzyme A

Cat. No. B054722
M. Wt: 1052 g/mol
InChI Key: QBCOIRBQTCIPGA-WYQRDQHPSA-N
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Description

Eicosapentaenoic acid-coenzyme A (EPA-CoA) is a vital compound that plays a crucial role in various biological processes. It is a derivative of eicosapentaenoic acid (EPA), which is a long-chain polyunsaturated fatty acid (LCPUFA) found in fish oil. EPA-CoA is synthesized through a multi-step process that involves several enzymes and co-factors.

Mechanism Of Action

The precise mechanism of action of Eicosapentaenoic acid-coenzyme A is not fully understood. However, it is believed to work by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the peroxisome proliferator-activated receptor (PPAR) pathway, and the AMP-activated protein kinase (AMPK) pathway. Eicosapentaenoic acid-coenzyme A has also been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Eicosapentaenoic acid-coenzyme A has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Eicosapentaenoic acid-coenzyme A has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, Eicosapentaenoic acid-coenzyme A has been shown to reduce the expression of adhesion molecules, such as intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Eicosapentaenoic acid-coenzyme A in lab experiments is its specificity. Eicosapentaenoic acid-coenzyme A is a highly specific compound that can be used to target specific pathways and processes. Moreover, Eicosapentaenoic acid-coenzyme A is readily available and can be synthesized in large quantities. However, one of the main limitations of using Eicosapentaenoic acid-coenzyme A in lab experiments is its stability. Eicosapentaenoic acid-coenzyme A is a highly unstable compound that can degrade rapidly if not stored properly.

Future Directions

There are several future directions for research on Eicosapentaenoic acid-coenzyme A. One area of research is the development of novel therapeutic agents that target the pathways and processes modulated by Eicosapentaenoic acid-coenzyme A. Another area of research is the identification of biomarkers that can be used to monitor the efficacy of Eicosapentaenoic acid-coenzyme A-based therapies. Moreover, future research can focus on understanding the role of Eicosapentaenoic acid-coenzyme A in the prevention and treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.
Conclusion:
In conclusion, Eicosapentaenoic acid-coenzyme A is a vital compound that plays a crucial role in various biological processes. It is synthesized through a multi-step process that involves several enzymes and co-factors. Eicosapentaenoic acid-coenzyme A has several scientific research applications and has been studied extensively for its potential therapeutic applications. It works by modulating various signaling pathways and has several biochemical and physiological effects. Eicosapentaenoic acid-coenzyme A has several advantages and limitations for lab experiments, and there are several future directions for research on Eicosapentaenoic acid-coenzyme A.

Synthesis Methods

Eicosapentaenoic acid-coenzyme A is synthesized through a series of enzymatic reactions that occur in the liver and other tissues. The first step involves the activation of EPA to Eicosapentaenoic acid-coenzyme A by the enzyme acyl-CoA synthetase. This reaction requires ATP and CoA as co-factors. The activated Eicosapentaenoic acid-coenzyme A is then transported to the mitochondria, where it undergoes β-oxidation to produce acetyl-CoA. The acetyl-CoA is then combined with malonyl-CoA by the enzyme fatty acid synthase (FAS) to produce long-chain fatty acids (LCFAs). Finally, Eicosapentaenoic acid-coenzyme A is produced by the action of acyl-CoA synthetase on the LCFA.

Scientific Research Applications

Eicosapentaenoic acid-coenzyme A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-thrombotic, and anti-arrhythmic properties. Eicosapentaenoic acid-coenzyme A has also been shown to have a positive effect on lipid metabolism, insulin sensitivity, and glucose uptake. Moreover, Eicosapentaenoic acid-coenzyme A has been studied for its potential role in cancer prevention and treatment.

properties

CAS RN

121935-04-4

Product Name

Eicosapentaenoic acid-coenzyme A

Molecular Formula

C41H64N7O17P3S

Molecular Weight

1052 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4E,7E,10E,13E,16E)-icosa-4,7,10,13,16-pentaenethioate

InChI

InChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h6-7,9-10,12-13,15-16,18-19,28-30,34-36,40,51-52H,4-5,8,11,14,17,20-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b7-6+,10-9+,13-12+,16-15+,19-18+/t30-,34-,35-,36+,40-/m1/s1

InChI Key

QBCOIRBQTCIPGA-WYQRDQHPSA-N

Isomeric SMILES

CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

synonyms

coenzyme A, eicosapentaenoic acid-
eicosapentaenoic acid-CoA
eicosapentaenoic acid-coenzyme A
EPA-COA

Origin of Product

United States

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